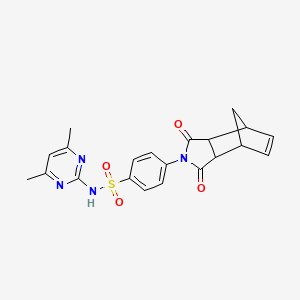

![molecular formula C16H16N2O5S B2560747 N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide CAS No. 672925-64-3](/img/structure/B2560747.png)

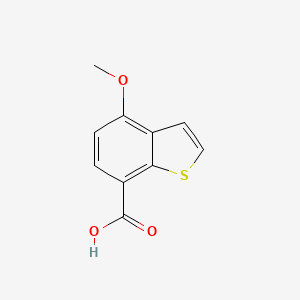

N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide” is a chemical compound with the molecular formula C16H16N2O5S . It is offered by various chemical suppliers.

Chemical Reactions Analysis

The specific chemical reactions involving “N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide” are not provided in the search results . For detailed information on its reactivity, it would be best to refer to scientific literature.Applications De Recherche Scientifique

Chemosensors for Phosgene Detection

A study explored derivatives of o-phenylenediamine for phosgene detection, showing the potential of certain organic dyes and nanofiber platforms in sensing toxic agents like phosgene through colorimetric and fluorescence changes. This research emphasizes the utility of specific organic compounds in environmental and safety applications (Hu et al., 2016).

Oxidation Mechanisms

Research on the oxidation of methoxy substituted benzyl phenyl sulfides has contributed to understanding the mechanisms by which oxidants interact with sulfides. This insight is crucial for distinguishing between single electron transfer processes and direct oxygen atom transfers, relevant in synthetic organic chemistry (Lai, Lepage, & Lee, 2002).

Synthesis of Cyclopropanes

A study outlined a method for synthesizing functionalized cyclopropanes, utilizing rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes. This research underlines the compound's role in developing synthetic methodologies for creating structurally complex molecules with potential applications in drug development and materials science (Davies et al., 1996).

Antimicrobial and Anticancer Agents

A study synthesized novel pyrazolopyrimidines with phenylsulfonyl groups, evaluating their antimicrobial activities. This research demonstrates the potential of such compounds in developing new antimicrobial agents with efficacy against bacteria and fungi (Alsaedi, Farghaly, & Shaaban, 2019).

Kinase Inhibitors

Research on beta-piperidinoethylsulfides for cyclin-dependent kinase inhibition illustrates the compound's potential in cancer therapeutics. The methodology developed for these compounds shows promise for applications in medicinal chemistry, particularly in designing cancer treatments (Griffin et al., 2006).

Mécanisme D'action

Propriétés

IUPAC Name |

[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-22-13-7-5-6-12(10-13)16(19)23-18-15(17)11-24(20,21)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEKSHDKMHRIPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)ON=C(CS(=O)(=O)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)O/N=C(/CS(=O)(=O)C2=CC=CC=C2)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2560664.png)

![3-(1,3-Benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2560669.png)

![2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2560672.png)

![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2560676.png)

![(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2-(methylamino)phenyl)methanone](/img/structure/B2560677.png)

![Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate](/img/structure/B2560681.png)

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2560687.png)